Ethyl carbazate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSYZMNJHYOXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063308 | |

| Record name | 1-(Ethoxycarbonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-31-2 | |

| Record name | Ethyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Ethoxycarbonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl carbazate, a versatile reagent in organic synthesis. It details its chemical structure, physical and chemical properties, spectroscopic data, and established experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound, systematically named ethyl hydrazinecarboxylate, is a stable, crystalline solid at room temperature.[1][2] Its structure features a hydrazine moiety attached to an ethoxycarbonyl group.

Molecular Formula: C₃H₈N₂O₂[2][3]

Molecular Weight: 104.11 g/mol [3][4][5]

CAS Registry Number: 4114-31-2[1][2][3][4][5]

Synonyms: Carbazic acid ethyl ester, Ethoxycarbonylhydrazine, (Ethoxycarbonyl)hydrazide[3][6][7][8]

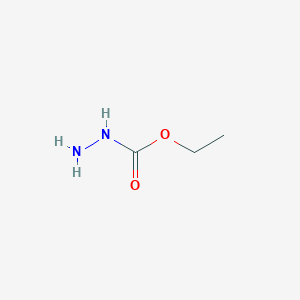

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physical Properties

This compound is an off-white crystalline powder that is very soluble in water.[1][2][3] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Off-white to cream crystalline powder | [1][2][3] |

| Melting Point | 44-47 °C (lit.) | [1][2][3][4] |

| Boiling Point | 108-110 °C at 22 mmHg (lit.) | [1][2][3][4] |

| Solubility | Very soluble in water | [1][2][3] |

| Flash Point | 86 °C (187 °F) - closed cup | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the hydrazine protons. | [9][10] |

| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons of the ethyl group. | [6] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and C-O stretching. | [11][12] |

| Mass Spectrometry | Molecular ion peak (M+) consistent with its molecular weight. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A reliable method for the preparation of this compound is through the reaction of diethyl carbonate with hydrazine.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a distillation apparatus.

-

Procedure:

-

In the round-bottom flask, combine diethyl carbonate and hydrazine hydrate.

-

Heat the mixture to reflux for a specified period to allow the reaction to proceed.

-

After the reaction is complete, arrange the apparatus for distillation to remove the ethanol byproduct and any unreacted hydrazine.

-

The remaining residue is then subjected to fractional distillation under reduced pressure to yield pure this compound.[1]

-

Characterization Protocols

The melting point is a key indicator of the purity of this compound.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[8][13][14][15][16]

-

NMR spectroscopy provides detailed information about the molecular structure.

-

Apparatus: A high-resolution NMR spectrometer.

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded to identify the different carbon environments in the molecule.

IR spectroscopy is used to identify the functional groups present in this compound.

-

Apparatus: An FT-IR spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition: The IR spectrum is recorded over the standard range (e.g., 4000-400 cm⁻¹).

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

-

Apparatus: A mass spectrometer (e.g., GC-MS or LC-MS).

-

Sample Introduction: The sample is introduced into the ion source, often after separation by chromatography.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and fragment ions.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. One notable application is in the synthesis of 1,2,4-triazole derivatives.

Logical Relationship: Synthesis of 1,2,4-Triazoles from this compound

Caption: Synthesis of 1,2,4-triazol-3-ones from this compound.

This reaction involves the cyclocondensation of this compound with aryl nitriles, often catalyzed by a base such as 4-dimethylaminopyridine (DMAP), to yield 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones.[1] This demonstrates the utility of this compound as a precursor to pharmacologically relevant scaffolds. It is also used in the synthesis of P1 aryl heterocycle-based thrombin inhibitors and diazenedicarboxamides as inhibitors of alanylalanine ligase.[8]

References

- 1. Ethyl Carbamate (Type-II) | OIV [oiv.int]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CSD Solution #13 [chem.ucalgary.ca]

- 6. This compound(4114-31-2) 13C NMR [m.chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Determination of ethyl carbamate in fermented liquids by ultra high performance liquid chromatography coupled with a Q Exactive hybrid quadrupole-orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound(4114-31-2) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound(4114-31-2) IR Spectrum [chemicalbook.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomus.edu.iq [uomus.edu.iq]

Ethyl Carbazate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Ethyl carbazate, a versatile reagent in organic synthesis, serves as a crucial building block for a diverse array of heterocyclic compounds, many of which exhibit significant pharmacological activities. This technical guide provides an in-depth overview of the chemical properties of this compound, its applications in synthetic chemistry, and its role in the development of therapeutic agents. Detailed experimental protocols for key transformations and visualizations of relevant synthetic and biological pathways are included to facilitate its practical application in the laboratory.

Core Chemical and Physical Properties

This compound, also known by synonyms such as ethoxycarbonylhydrazine and carbazic acid ethyl ester, is a white to off-white crystalline solid at room temperature.[1][2] It is characterized by its solubility in water and its sensitivity to moisture.[2][3] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₈N₂O₂ | [1] |

| Molecular Weight | 104.11 g/mol | [1] |

| Melting Point | 44-48 °C | [1][4] |

| Boiling Point | 108-110 °C at 22 mmHg | [2][5][6] |

| Density | 1.2719 g/cm³ (rough estimate) | [2] |

| pKa | 10.72 ± 0.20 (Predicted) | [2] |

| Water Solubility | Very soluble | [2][3] |

| Flash Point | 86 °C (187 °F) | [2][7] |

| Appearance | White to off-white crystalline powder or lumps | [1][8] |

| CAS Number | 4114-31-2 | [2] |

Applications in Organic Synthesis

This compound is a valuable precursor in the synthesis of a wide range of heterocyclic compounds, owing to the presence of two nucleophilic nitrogen atoms and an ester functionality. Its utility is particularly pronounced in the construction of five-membered nitrogen-containing rings.

Synthesis of 4-Phenylurazole

This compound is a key starting material in the multi-step synthesis of 4-phenylurazole, a precursor to the highly reactive dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2][9] PTAD is widely used in Diels-Alder reactions and for the chemoselective modification of biomolecules. The synthetic pathway involves the initial reaction of this compound with an isocyanate to form a carbethoxysemicarbazide, which is then cyclized to the urazole.

Synthesis of 1,2,4-Triazol-3-ones

This compound is instrumental in the synthesis of 1,2,4-triazol-3-one derivatives, a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][8][9] A notable application is the one-pot synthesis of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones through the cyclocondensation of this compound with aryl nitriles.[2] This reaction provides an efficient route to this important heterocyclic scaffold.

The general workflow for the synthesis and subsequent biological evaluation of this compound derivatives is depicted in the following diagram.

Role in Drug Development

The carbamate functionality present in this compound is a key structural motif in a multitude of approved drugs and prodrugs.[1][8] This functional group is valued for its chemical stability and its ability to act as a peptide bond isostere, enhancing cell membrane permeability.[1]

Precursor to Thrombin Inhibitors

A significant application of this compound derivatives in drug discovery is in the synthesis of direct thrombin inhibitors.[10][11] Thrombin is a crucial serine protease in the coagulation cascade, and its inhibition is a key strategy for the treatment of thrombotic diseases.[12][13][14] Dabigatran, an oral anticoagulant, is a prominent example of a thrombin inhibitor whose synthesis can involve precursors derived from this compound.[6][10][15] The mechanism of action of direct thrombin inhibitors involves binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[12][13][14][16]

The following diagram illustrates the role of thrombin in the coagulation cascade and the mechanism of its inhibition.

Experimental Protocols

Synthesis of 4-Phenylurazole from this compound (via 4-Phenyl-1-carbethoxysemicarbazide)

This two-step procedure outlines the synthesis of 4-phenylurazole, a precursor to the valuable reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Step 1: Synthesis of 4-Phenyl-1-carbethoxysemicarbazide

-

Materials: this compound, phenyl isocyanate, dry benzene.

-

Procedure:

-

In a flask equipped with a stirrer and a reflux condenser, dissolve this compound in dry benzene.

-

Add an equimolar amount of phenyl isocyanate dropwise to the solution while stirring. An exothermic reaction may occur, and the mixture may become viscous.[9]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The product, 4-phenyl-1-carbethoxysemicarbazide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold benzene, and dry in a vacuum oven.

-

Step 2: Cyclization to 4-Phenylurazole

-

Materials: 4-Phenyl-1-carbethoxysemicarbazide, aqueous potassium hydroxide, concentrated hydrochloric acid, 95% ethanol.

-

Procedure:

-

Suspend the 4-phenyl-1-carbethoxysemicarbazide in a 4 M aqueous solution of potassium hydroxide.[9]

-

Heat the mixture on a steam bath with occasional swirling for approximately 1.5 hours, during which the solid will dissolve.[9]

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid until precipitation of 4-phenylurazole is complete.[9]

-

Cool the mixture further and collect the precipitated product by suction filtration.

-

The crude product can be purified by recrystallization from 95% ethanol to yield white crystals of 4-phenylurazole.[9]

-

One-Pot Synthesis of 5-Aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones

This protocol describes a general and efficient method for the synthesis of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones from this compound and aryl nitriles.

-

Materials: this compound, substituted aryl nitrile, 4-dimethylaminopyridine (DMAP) or another suitable basic catalyst.

-

Procedure:

-

In a reaction vessel, mix this compound with an equimolar amount of the desired aryl nitrile.

-

Add a catalytic amount of DMAP to the mixture.[2]

-

Heat the neat reaction mixture (without solvent) at a temperature of 120-150 °C for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-one.

-

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified individuals in a properly equipped laboratory, following all appropriate safety precautions.

Conclusion

This compound is a cornerstone reagent for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. Its chemical properties and reactivity make it an invaluable tool for medicinal chemists and researchers in drug development. The ability to efficiently construct complex molecular scaffolds, such as those found in potent thrombin inhibitors and other biologically active molecules, ensures that this compound will continue to be a reagent of significant interest in the pursuit of new therapeutic agents. This guide has provided a detailed overview of its properties, applications, and practical synthetic methodologies to support its effective utilization in research and development.

References

- 1. 4-Phenylurazole | C8H7N3O2 | CID 85229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of 2,4-dihydro-[1,2,4]triazol-3-one derivatives [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of dabigatran etexilate derivatives with inhibiting thrombin activity for hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New synthetic thrombin inhibitors: molecular design and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 13. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thrombin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Design, synthesis, biological evaluation and molecular docking of novel dabigatran derivatives as potential thrombin inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

ethyl carbazate synthesis from hydrazine hydrate

An In-depth Technical Guide on the Synthesis of Ethyl Carbazate from Hydrazine Hydrate

Introduction

This compound (also known as ethyl hydrazinecarboxylate) is a valuable reagent and intermediate in organic synthesis.[1] Its bifunctional nature, containing both a nucleophilic hydrazine moiety and a carbamate group, allows for diverse applications in the pharmaceutical and chemical industries.[1][2] It serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, triazoles, and other derivatives with significant biological activity.[3] This guide provides a detailed overview of the primary synthetic routes to this compound starting from hydrazine hydrate, with a focus on experimental protocols, data presentation, and process visualization for researchers, scientists, and drug development professionals.

Synthesis via Diethyl Carbonate

The reaction between hydrazine hydrate and diethyl carbonate is one of the most direct and widely adopted methods for the production of this compound.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydrazine attacks one of the carbonyl groups of diethyl carbonate, leading to the displacement of an ethoxide group and the formation of this compound and ethanol as a byproduct. This method is noted for its relative simplicity and use of common laboratory reagents.

Reaction Pathway

Caption: Reaction of Hydrazine Hydrate with Diethyl Carbonate.

Experimental Protocol

A two-step process can be employed for the synthesis of carbohydrazide, where this compound is formed as a key intermediate in the first step.[4]

Step 1: Formation of this compound

-

Charging the Reactor: A suitable reaction vessel is charged with hydrazine hydrate (e.g., 222 grams; 4.44 moles; 64% hydrazine in aqueous solution) and diethyl carbonate (e.g., 582 g; 4.88 moles; 99% pure liquid).[4] The mole ratio of hydrazine to diethyl carbonate should be approximately 0.9:1 to 1.1:1.[4]

-

Reaction: The mixture is heated to a temperature below 80°C (typically held between 56°C to 67°C) for a sufficient duration (e.g., 2.2 hours) to form the this compound intermediate.[4]

-

Work-up: Following the reaction period, a vacuum is applied to the vessel. Water, ethanol, and any unreacted diethyl carbonate are distilled off. The maximum pot temperature during distillation should be maintained around 65°C.[4] The remaining product in the vessel is substantially this compound.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Hydrazine Hydrate (64%) | 222 g (4.44 moles) | [4] |

| Diethyl Carbonate (99%) | 582 g (4.88 moles) | [4] |

| Reaction Conditions | ||

| Temperature | 56°C - 67°C | [4] |

| Time | 2.2 hours | [4] |

| Product | ||

| Yield | Not explicitly stated for isolated intermediate | [4] |

| Physical Form | Off-white crystals/Powder | [5][6] |

| Melting Point | 44-47 °C | [6] |

| Boiling Point | 108-110 °C / 22 mmHg | [6] |

Experimental Workflow

Caption: Workflow for this compound Synthesis via Diethyl Carbonate.

Synthesis via Ethyl Chloroformate

The reaction of hydrazine hydrate with ethyl chloroformate provides another robust method for synthesizing carbazate derivatives.[7][8] This reaction must be carefully controlled, as the reactivity of ethyl chloroformate can lead to the formation of the disubstituted product, ethyl hydrazodicarboxylate.[8][9] Typically, the reaction is performed at low temperatures, and a base is added to neutralize the hydrochloric acid formed during the reaction.

Reaction Pathway

Caption: Reaction of Hydrazine Hydrate with Ethyl Chloroformate.

Experimental Protocol for Ethyl Hydrazodicarboxylate (Illustrative of Carbazate Chemistry)

While this protocol from Organic Syntheses is for the disubstituted product, the underlying principles are directly relevant to carbazate formation. Controlling stoichiometry is key to favoring the monosubstituted this compound. The following is a well-documented procedure for a related synthesis.[9]

-

Initial Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer, place a solution of 75 g (1.5 moles) of 100% hydrazine hydrate in 750 ml of 95% ethanol.[9]

-

Cooling: Cool the reaction flask in an ice bath until the solution temperature drops to 10°C.[9]

-

Reagent Addition: Begin the dropwise addition of 326 g (3 moles) of ethyl chloroformate with stirring, maintaining the temperature between 15° and 20°C.[9]

-

Base Addition: After exactly one-half of the ethyl chloroformate has been added, begin the simultaneous dropwise addition of a solution of 159 g (1.5 moles) of sodium carbonate in 750 ml of water.[9] Regulate the addition of both the remaining ethyl chloroformate and the sodium carbonate solution to keep the temperature below 20°C. The addition of the chloroformate should finish slightly before the carbonate to maintain a slight excess of the chloroformate.[9]

-

Reaction Completion: After the additions are complete, wash the flask walls with 200 ml of cold water and stir the mixture for an additional 30 minutes.[9]

-

Isolation: Collect the precipitate by filtration on a Büchner funnel, wash thoroughly with approximately 1 liter of cold water, and dry in a vacuum oven at 80°C.[9]

Quantitative Data Summary (for Ethyl Hydrazodicarboxylate)

| Parameter | Value | Reference |

| Reactants | ||

| Hydrazine Hydrate (100%) | 75 g (1.5 moles) | [9] |

| Ethyl Chloroformate | 326 g (3 moles) | [9] |

| Sodium Carbonate | 159 g (1.5 moles) | [9] |

| Reaction Conditions | ||

| Temperature | 10°C to 20°C | [9] |

| Solvent | 95% Ethanol / Water | [9] |

| Product (Ethyl Hydrazodicarboxylate) | ||

| Yield | 215–225 g (81–85%) | [9] |

| Melting Point | 131–133 °C | [9] |

Experimental Workflow

Caption: Workflow for Synthesis using Ethyl Chloroformate.

Purification Methods

Purification of the final this compound product is critical to remove unreacted starting materials, byproducts, and residual solvents.

-

Distillation: For crude this compound obtained as an oil or low-melting solid, vacuum distillation is an effective purification method. The product typically boils at 92-95°C / 13 mmHg or 108-110°C / 22 mmHg.[6][7] Using a Vigreux column is recommended for efficient fractionation.[5]

-

Crystallization: If the distilled ester does not solidify, it can often be induced to crystallize upon cooling.[7] For solid impurities, recrystallization from a suitable solvent system can be employed.

Conclusion

The synthesis of this compound from hydrazine hydrate can be successfully achieved through several routes, most notably by reaction with diethyl carbonate or ethyl chloroformate. The choice of method may depend on the availability of reagents, desired scale, and required purity of the final product. The diethyl carbonate route offers a more direct synthesis, while the ethyl chloroformate method requires careful control of stoichiometry and temperature to avoid the formation of disubstituted byproducts. Both methods, when followed with appropriate purification techniques, yield high-quality this compound suitable for further use in research and development.

References

- 1. This compound (4114-31-2) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound|Pharmaceutical Intermediate [benchchem.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]

- 5. This compound | 4114-31-2 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Ethyl Carbazate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl carbazate crystals. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key reagent and building block in the synthesis of pharmaceuticals and other complex organic molecules. This document consolidates essential data on its physical characteristics, spectroscopic profile, and thermal behavior, supported by detailed experimental protocols.

General Properties

This compound, also known as ethyl hydrazinecarboxylate, is a white to off-white crystalline solid.[1] It is a versatile bifunctional molecule containing both a hydrazine and a carbamate group, making it a valuable intermediate in organic synthesis.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈N₂O₂ | [1][3][4] |

| Molecular Weight | 104.11 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 44-48 °C | [2][3][4][5] |

| Boiling Point | 108-110 °C at 22 mmHg | [3][5] |

| Solubility | Very soluble in water; Soluble in ethanol | [1][3][5] |

| Density | ~1.27 g/cm³ (rough estimate) | [5] |

| Flash Point | 86 °C (187 °F) - closed cup | [4][5] |

Crystallographic Data

Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Shifts |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data available, but specific shifts not detailed in search results.[6] |

| Infrared (IR) | Characteristic peaks for N-H, C=O, C-O, and C-N bonds are expected. |

Thermal Properties

Thermal analysis provides critical information regarding the stability and decomposition profile of this compound.

Table 3: Thermal Analysis Data for this compound

| Technique | Observation | Temperature Range (°C) |

| Differential Scanning Calorimetry (DSC) | Endothermic peak corresponding to melting. | 44 - 48 |

| Thermogravimetric Analysis (TGA) | Onset of decomposition. | Data not explicitly found in search results. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound crystals.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound crystals is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped up quickly to approximately 10-15 °C below the expected melting point (around 30-35 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure sample, this range is typically narrow (0.5-1.0 °C).[3]

-

Thermal Analysis

5.2.1. Differential Scanning Calorimetry (DSC)

DSC is employed to measure heat flow associated with thermal transitions.

Methodology:

-

Sample Preparation: Approximately 2-5 mg of this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.[2]

-

Apparatus: A calibrated DSC instrument, such as a TA Instruments Q2000, is used under a nitrogen atmosphere (purge rate of 50 mL/min).[8]

-

Procedure:

-

An empty, sealed aluminum pan is used as a reference.

-

The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., 25 °C to 100 °C).

-

The heat flow to the sample is measured relative to the reference, and the resulting thermogram is analyzed to determine the onset temperature and the peak of the melting endotherm.

-

5.2.2. Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is placed in a ceramic or platinum TGA pan.[9]

-

Apparatus: A calibrated TGA instrument is used under a nitrogen atmosphere.

-

Procedure:

-

The sample is heated at a constant rate, typically 10 °C/min, over a broad temperature range (e.g., 25 °C to 600 °C).

-

The mass of the sample is continuously monitored. The resulting TGA curve plots mass loss versus temperature, indicating the thermal stability and decomposition profile of the compound.

-

Spectroscopic Analysis

5.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the crystalline this compound powder is placed directly onto the ATR crystal.[10]

-

Apparatus: An FTIR spectrometer equipped with a diamond ATR accessory.

-

Procedure:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted.

-

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

The sample is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of this compound crystals.

Caption: Characterization workflow for this compound.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 肼基甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. This compound(4114-31-2) 13C NMR [m.chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to Ethyl Carbazate for Researchers and Drug Development Professionals

Core Focus: This guide provides a comprehensive overview of ethyl carbazate (CAS No: 4114-31-2), a versatile reagent in organic synthesis. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on the construction of heterocyclic scaffolds of medicinal interest.

Core Properties of this compound

This compound, also known as ethyl hydrazinocarboxylate, is a stable, bifunctional molecule incorporating both a nucleophilic hydrazine moiety and an electrophilic carbamate group. This unique structural feature makes it an invaluable building block for a wide array of chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in experimental settings.

| Property | Value | Citation(s) |

| CAS Number | 4114-31-2 | [1][2][3] |

| Molecular Weight | 104.11 g/mol | [1][2][3] |

| Molecular Formula | C₃H₈N₂O₂ | [2][3] |

| Appearance | White to off-white or cream-colored crystalline powder or solid | [2][4] |

| Melting Point | 44-48 °C | [4] |

| Boiling Point | 108-110 °C at 22 mmHg | [4] |

| Solubility | Very soluble in water; Soluble in ethanol | [2][5] |

| pKa | 10.72 ± 0.20 (Predicted) | [2] |

| Flash Point | 86 °C (187 °F) - closed cup | [2] |

| InChI Key | VYSYZMNJHYOXGN-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)NN |

Spectral Data Summary

Below is a table summarizing the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the characterization of this compound.

| Spectrum Type | Assignment | Predicted Chemical Shift / Frequency |

| ¹H NMR | -CH₃ (ethyl) | ~1.2 ppm (triplet) |

| -CH₂- (ethyl) | ~4.1 ppm (quartet) | |

| -NH- | Variable, broad singlet | |

| -NH₂ | Variable, broad singlet | |

| ¹³C NMR | -CH₃ (ethyl) | ~14 ppm |

| -CH₂- (ethyl) | ~61 ppm | |

| C=O (carbamate) | ~156-158 ppm | |

| IR | N-H stretch | ~3300-3400 cm⁻¹ (broad) |

| C=O stretch | ~1700-1725 cm⁻¹ | |

| C-O stretch | ~1200-1300 cm⁻¹ |

Note: NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Synthesis and Handling

While commercially available, understanding the synthesis of this compound provides insight into its reactivity and potential impurities.

Laboratory Synthesis of this compound

A well-established method for the laboratory preparation of this compound involves the reaction of N-tricarboxylic ester with hydrazine hydrate. This procedure is known for its high yield and purity of the final product.[5]

Experimental Protocol:

-

Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, place 582 g (2.5 moles) of N-tricarboxylic ester and 800 g (6.7 moles) of 42% hydrazine hydrate.[5]

-

Initiation: Shake the flask by hand to mix the two layers. An exothermic reaction will begin, leading to the dissolution of the N-tricarboxylic ester.[5]

-

Reaction Completion: Once the initial exothermic reaction subsides, heat the solution for 1 hour on a steam bath.[5]

-

Work-up and Isolation: Evaporate the solution under reduced pressure until a thick slurry of diaminobiuret crystals forms. Cool the mixture and add 2 liters of 95% ethanol.[5]

-

Filtration: Filter the crystallized diaminobiuret, wash it with 250 ml of ethanol, and dry.[5]

-

Product Distillation: Evaporate the ethanol from the filtrate at atmospheric pressure. Distill the residual oil using a Vigreux column. This compound (ethyl hydrazinecarboxylate) distills at 92–95 °C under 13 mmHg pressure. The yield is typically 90–95%.[5]

-

Crystallization: The distilled ester may crystallize upon standing, with a melting point of 51–52 °C.[5]

Storage and Handling

This compound is moisture-sensitive and should be stored in a cool, dark, and dry place under an inert atmosphere.[2] Recommended storage is in a freezer at temperatures below -20°C.[2] It is classified as an irritant, and appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.

Applications in Pharmaceutical Research and Development

This compound is a cornerstone reagent for the synthesis of nitrogen-containing heterocycles, many of which form the core scaffolds of pharmacologically active molecules. Its bifunctional nature allows it to act as a crucial synthon in cyclization and condensation reactions.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[6] this compound can be used as a hydrazine source in their synthesis.

Experimental Protocol for Pyrazolone Synthesis:

-

Reaction Mixture: In a suitable flask, mix equimolar quantities of a hydrazide (e.g., isonicotinic hydrazide, 0.1 mol) and ethyl acetoacetate (0.1 mol) in ethanol.[6]

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.[6]

-

Reflux: Reflux the reaction mixture on a water bath for 10 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[6]

-

Work-up: After the reaction is complete, remove the ethanol by evaporation. Wash the residue with diethyl ether to remove any unreacted ethyl acetoacetate.[6]

-

Purification: Dry the obtained crude product and recrystallize it from ethanol to yield the purified pyrazolone derivative.[6]

Logical Workflow for Pyrazolone Synthesis

Caption: General workflow for the synthesis of pyrazolone derivatives.

Synthesis of Thiazole Derivatives

Thiazole rings are present in numerous bioactive compounds. This compound derivatives are utilized in the synthesis of functionalized thiazoles, which have shown potential as antioxidant and antiviral agents.[7] For instance, thiosemicarbazones, which can be derived from hydrazine-containing compounds, are cyclized with ethyl bromopyruvate to form ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[7] These compounds have been investigated as potential therapeutic agents against the Mpro protein of SARS-CoV-2.[7]

Synthetic Pathway to Thiazole Carboxylates

Caption: Synthesis of bioactive thiazole derivatives.

Role in Drug Design and Medicinal Chemistry

The carbamate functionality, present in this compound, is a key structural motif in many approved drugs. It serves as a stable and effective peptide bond surrogate, enhancing the ability of molecules to permeate cell membranes. This compound is an important intermediate in the synthesis of various pharmaceutical compounds, particularly hydrazine derivatives, which are integral to the development of a wide range of medicinal drugs.

It is important to note that while this compound is a crucial synthetic building block, it is not known to be directly involved in biological signaling pathways. Its utility lies in the construction of molecules that can interact with biological targets.

Conclusion

This compound is a reagent of significant importance in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and drug development professionals. The ability to efficiently construct complex heterocyclic systems, such as pyrazolones and thiazoles, ensures its continued relevance in the quest for novel therapeutic agents. This guide provides the core technical information required for the effective and safe utilization of this compound in a research and development setting.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 4114-31-2 [chemicalbook.com]

- 3. This compound CAS#: 4114-31-2 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ethyl Carbazate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl carbazate is a versatile reagent in organic synthesis, serving as a key building block for a wide array of heterocyclic compounds and as a common intermediate in the pharmaceutical and agrochemical industries. Its efficacy in these applications is often contingent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available qualitative solubility information for this compound and outlines detailed experimental protocols for its purification through recrystallization, a process intrinsically linked to its solubility properties. Due to the limited availability of precise quantitative solubility data in published literature, this guide also presents a standardized methodology for determining the solubility of this compound, enabling researchers to generate crucial data for their specific applications.

Introduction

This compound (H₂NNHCOOC₂H₅), also known as ethyl hydrazinocarboxylate, is a white to off-white crystalline solid with a melting point in the range of 44-47 °C. Its chemical structure, featuring both a hydrazine and an ester functional group, imparts it with a unique reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, such as thrombin inhibitors, and other specialized chemicals. The solubility of this compound in organic solvents is a critical parameter for reaction kinetics, process design, purification, and formulation development.

Qualitative Solubility Profile

Based on a comprehensive review of chemical literature and safety data sheets, the following qualitative solubility information for this compound has been compiled. It is important to note that these are general observations, and the actual solubility can be significantly influenced by the purity of both the solute and the solvent, as well as the presence of any additives.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Notes |

| Water | Water | Very Soluble[1][2][3] | Forms hydrogen bonds with water molecules. |

| Alcohols | Methanol | Soluble | Often used in recrystallization procedures. |

| Ethanol | Soluble, especially when heated[4] | Commonly used as a reaction solvent. Recrystallization is also performed from ethanol or ethanol/water mixtures. | |

| Propanol | Likely Soluble | Expected to have similar solubility to ethanol. | |

| Butanol | Likely Soluble | Expected to have similar solubility to ethanol. | |

| Ketones | Acetone | Soluble | Mentioned as a solvent for recrystallization. |

| Methyl Ethyl Ketone | Likely Soluble | Expected to have similar solubility to acetone. | |

| Esters | Ethyl Acetate | Soluble | Used as a reaction solvent. |

| Ethers | Diethyl Ether | Sparingly Soluble | Used in some purification procedures to precipitate the product. |

| Tetrahydrofuran (THF) | Soluble | Utilized as a reaction solvent in various syntheses. | |

| Chlorinated Solvents | Dichloromethane | Soluble | |

| Chloroform | Soluble | ||

| Aromatic Hydrocarbons | Toluene | Soluble, particularly when heated | Employed as a solvent in several synthetic protocols. |

| Xylene | Likely Soluble when heated | Expected to have similar solubility to toluene. | |

| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble/Insoluble | Often used as an anti-solvent for precipitation or washing. |

| Petroleum Ether | Sparingly Soluble/Insoluble | Used for recrystallization, indicating low solubility at room temperature. |

Experimental Protocols

The purification of this compound is commonly achieved through recrystallization, a technique that relies on the differential solubility of the compound in a hot versus a cold solvent.

General Recrystallization Protocol

This protocol outlines the fundamental steps for the recrystallization of this compound. The choice of solvent is critical and should be determined based on preliminary solubility tests.

References

Ethyl Carbazate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl carbazate (CAS No. 4114-31-2) is a valuable reagent in organic synthesis, serving as a key intermediate in the production of a variety of pharmaceuticals and other specialized chemicals.[1][2] Its utility, however, is matched by a significant hazard profile that necessitates rigorous safety and handling protocols. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and toxicological profile of this compound to support its safe use in research and development settings. Due to the limited specific toxicological data on this compound, this guide also incorporates information from studies on the closely related and extensively studied compound, ethyl carbamate (urethane), to provide a more complete understanding of the potential hazards.

Physicochemical and Hazard Data

A clear understanding of the fundamental properties and hazard classifications of this compound is the foundation of safe handling.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C3H8N2O2 | [3][4] |

| Molecular Weight | 104.11 g/mol | [3][4] |

| Appearance | Off-white to white crystals or powder | [2] |

| Melting Point | 44-47 °C (lit.) | [4] |

| Boiling Point | 108-110 °C / 22 mmHg (lit.) | [4] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [3] |

| Water Solubility | Very soluble | [2] |

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | 3 | H301: Toxic if swallowed |

| Acute Dermal Toxicity | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Toxicology and Mechanistic Pathways

Overview of Toxicological Effects

-

Acute Effects: this compound is toxic if swallowed or in contact with skin.[5] It causes skin and serious eye irritation, and may cause respiratory irritation.[3][5]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs, including the lungs, liver, spleen, and thyroid.[5]

-

Carcinogenicity: this compound is a hydrazine derivative. Many hydrazine compounds are considered potential carcinogens.[7][8] The closely related ethyl carbamate is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals.[9]

Probable Metabolic Activation and Carcinogenic Pathway

The carcinogenic activity of ethyl carbamate is understood to proceed through metabolic activation. It is plausible that this compound could follow a similar bioactivation pathway. The primary mechanism involves the oxidation of the ethyl group, a reaction catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme, to form a highly reactive intermediate. This intermediate can then form adducts with DNA, leading to mutations and potentially initiating tumorigenesis.

References

- 1. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00643G [pubs.rsc.org]

- 2. labdepotinc.com [labdepotinc.com]

- 3. 肼基甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97 4114-31-2 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. The question of carcinogenic effects of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Ethyl Carbazate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available high-purity ethyl carbazate, a crucial reagent in pharmaceutical synthesis and various chemical research applications. This document outlines key quality parameters from various suppliers, details experimental protocols for synthesis and purification, and provides methods for quality control analysis.

Commercial Supplier Specifications

The selection of a suitable commercial supplier for high-purity this compound is a critical first step in any research or development project. The following tables summarize the publicly available specification data from prominent chemical suppliers. It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the Certificate of Analysis (CoA) for specific batches.

| Supplier | Product Number | Stated Purity | Purity Assay Method | Melting Point (°C) | Appearance |

| Thermo Fisher Scientific | A13860.30 | ≥96.0% | Gas Chromatography (GC) | 41.0-50.0 | White to pink or white/pink crystals, powder, or lumps |

| Tokyo Chemical Industry (TCI) | C1097 | >99.0% | Nonaqueous Titration | 44.0 to 48.0 | White to Almost white powder to lump |

| Sigma-Aldrich | E16503 | 97% | Not Specified | 44-47 | Not Specified |

Experimental Protocols

Synthesis of High-Purity this compound

A reliable method for the laboratory-scale synthesis of this compound (referred to as ethyl hydrazinecarboxylate in the procedure) is adapted from Organic Syntheses.[1] This procedure utilizes the reaction of N-tricarboxylic ester with hydrazine hydrate.

Materials and Equipment:

-

3-liter round-bottomed flask

-

Reflux condenser

-

Steam bath

-

Apparatus for vacuum evaporation

-

Büchner funnel and filter flask

-

N-tricarboxylic ester (582 g, 2.5 moles)

-

42% hydrazine hydrate (800 g, 6.7 moles)[1]

-

95% Ethanol

Procedure:

-

In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 582 g (2.5 moles) of N-tricarboxylic ester and 800 g (6.7 moles) of 42% hydrazine hydrate.[1]

-

Manually shake the flask to ensure thorough mixing of the two layers. The reaction will commence shortly, accompanied by a significant evolution of heat, leading to the complete dissolution of the N-tricarboxylic ester.[1]

-

Once the initial exothermic reaction subsides, heat the solution for an additional hour on a steam bath.[1]

-

Following the heating period, evaporate the solution under reduced pressure until a thick slurry of diaminobiuret crystals forms.[1]

-

Cool the mixture and add 2 liters of 95% ethanol.

-

Collect the crystallized diaminobiuret by filtration, wash with 250 ml of ethanol, and allow it to dry.[1]

-

Take the filtrate and evaporate it at atmospheric pressure to remove the ethanol.[1]

-

Distill the residual oil using a Vigreux column. The this compound will distill at 92–95°C / 13 mm Hg.[1]

Yield: 350–370 g (90–95%). The distilled ester may crystallize upon cooling, with a melting point of 51–52°C.[1]

Purification by Recrystallization

Further purification of commercially sourced or synthesized this compound can be achieved through recrystallization to obtain a higher purity product suitable for sensitive applications.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. The solvent should be heated to its boiling point on a hot plate.

-

Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of recrystallized product.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the crystals thoroughly, either by air-drying on the filter paper or in a desiccator.

Quality Control Analysis

To ensure the purity and identity of the this compound, a combination of analytical techniques should be employed.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying potential impurities. A general GC-MS protocol is outlined below, which should be optimized for the specific instrument and column used.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column suitable for polar analytes (e.g., a wax-type column)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 220 °C at a rate of 10 °C/min

-

Hold: Maintain at 220 °C for 5 minutes

-

-

Injection Mode: Split or splitless, depending on the sample concentration

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 30 to 200

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain working standards of appropriate concentrations for calibration.

Data Analysis:

The purity of the this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. Identification of the this compound peak is confirmed by its retention time and comparison of its mass spectrum with a reference spectrum.

Visualizations

Logical Workflow for Supplier Selection and Quality Control

The following diagram illustrates the decision-making process and experimental workflow for sourcing and verifying the quality of high-purity this compound.

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Ethyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl carbazate, a seemingly unassuming organic molecule, holds a significant place in the annals of synthetic chemistry. Its unique structure, combining the functionalities of an ester and a hydrazine, has rendered it a versatile building block in the synthesis of a wide array of heterocyclic compounds and a crucial intermediate in the pharmaceutical industry. This technical guide delves into the discovery and historical development of this compound, providing a comprehensive overview of its synthesis, key milestones, and the scientific minds that unveiled its potential. The content herein is curated to provide researchers, scientists, and drug development professionals with a thorough understanding of this important reagent, complete with detailed experimental protocols, tabulated data, and visualizations of key chemical pathways.

The Pioneering Work of Theodor Curtius

While a singular publication by the eminent German chemist Theodor Curtius detailing the first synthesis of this compound remains elusive, his foundational work on the chemistry of hydrazines and azides in the late 19th century laid the undeniable groundwork for its discovery and synthesis. Curtius is renowned for the reaction that bears his name, the Curtius rearrangement, which he first reported in 1885.[1] This reaction, involving the thermal decomposition of an acyl azide to an isocyanate, proved to be a pivotal method for the preparation of amines and their derivatives, including carbamates.[1][2]

His extensive investigations into diazo compounds, culminating in the discovery of diazoacetic acid, and his synthesis of hydrazine and hydrazoic acid, created the intellectual and practical framework from which the synthesis of this compound would emerge.[3] The logical progression of his research, moving from simple nitrogen-containing compounds to more complex derivatives, strongly suggests that the synthesis of carbazates was a natural extension of his pioneering explorations.

Early Synthesis and Methodologies

The first documented methods for the synthesis of this compound, often referred to as ethyl hydrazinecarboxylate in early literature, appeared in the early 20th century. These methods, refined over the years, have become standard laboratory procedures, with detailed protocols available in revered sources such as Organic Syntheses.

Two of the most historically significant and reliable methods for the preparation of this compound are:

-

From Diethyl Carbonate and Hydrazine Hydrate: This method involves the direct reaction of diethyl carbonate with hydrazine hydrate. The reaction is typically exothermic and proceeds readily to yield this compound and ethanol.[4]

-

From Ethyl Chloroformate and Hydrazine Hydrate: This procedure entails the reaction of ethyl chloroformate with hydrazine hydrate, usually in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[4][5]

These early methods provided chemists with accessible routes to this compound, paving the way for its use as a versatile synthetic intermediate.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₃H₈N₂O₂ | |

| Molecular Weight | 104.11 g/mol | |

| Melting Point | 44-47 °C | [6][7] |

| Boiling Point | 108-110 °C at 22 mmHg | [6][7] |

| Appearance | Off-white to white crystalline solid | [7] |

| Solubility | Very soluble in water | [6][7] |

| CAS Number | 4114-31-2 | [6] |

Key Experimental Protocols

For the benefit of researchers, detailed experimental protocols for the synthesis of this compound, adapted from established literature, are provided below.

Synthesis of this compound from Diethyl Carbonate and Hydrazine Hydrate

This procedure is adapted from the collective work in Organic Syntheses.[4]

Materials:

-

Diethyl carbonate

-

Hydrazine hydrate (85% or 100%)

-

Ethanol (95%)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, place a solution of hydrazine hydrate in ethanol.

-

Slowly add diethyl carbonate to the hydrazine solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction.

-

After reflux, the ethanol and any unreacted starting materials are removed by distillation.

-

The resulting crude this compound can be purified by vacuum distillation.

Yield:

-

Yields for this method are typically high, often exceeding 90%.[4]

Synthesis of this compound from Ethyl Chloroformate and Hydrazine Hydrate

This procedure is also well-documented in Organic Syntheses.

Materials:

-

Ethyl chloroformate

-

Hydrazine hydrate

-

Sodium carbonate

-

Ethanol (95%)

-

Water

-

Three-necked flask with a mechanical stirrer, dropping funnels, and a thermometer

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, place a solution of hydrazine hydrate in ethanol.

-

Cool the flask in an ice bath to 10°C.

-

Add ethyl chloroformate dropwise while maintaining the temperature between 15°C and 20°C.

-

Simultaneously, add a solution of sodium carbonate in water dropwise to neutralize the hydrochloric acid formed.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

Yield:

-

This method typically provides yields in the range of 81-85%.[8]

Visualizing the Chemistry: Pathways and Workflows

To provide a clearer understanding of the chemical principles and processes involved, the following diagrams have been generated using the DOT language.

The Curtius Rearrangement

The Curtius rearrangement is a cornerstone of nitrogen chemistry and is intrinsically linked to the synthesis of carbamates. The following diagram illustrates the concerted mechanism of this important reaction.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 4114-31-2 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Multifaceted Role of Ethyl Carbazate in Modern Organic Chemistry: A Technical Guide

Ethyl carbazate, a seemingly simple molecule, serves as a cornerstone in the synthesis of a diverse array of complex organic structures, particularly heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic carbonyl group, makes it a versatile and powerful tool for synthetic chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Synthesis of this compound

This compound is most commonly synthesized through the reaction of ethyl chloroformate with hydrazine hydrate. This reaction is typically carried out in an aqueous medium at a low temperature to control the exothermicity of the reaction.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety. It readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. These intermediates can then be cyclized under different conditions to yield a variety of five- and six-membered heterocyclic rings.

Furthermore, the carbamate portion of the molecule can participate in cyclization reactions or act as a protecting group for the hydrazine functionality. This dual reactivity allows for a wide range of synthetic transformations.

Core Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds

This compound is a key building block for the synthesis of numerous nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals and agrochemicals.

-

Pyrazoles and Pyrazolones: One of the most common applications of this compound is in the Knorr pyrazole synthesis and its variations. Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole and pyrazolone rings. These structures are found in a variety of drugs, including the anti-inflammatory agent celecoxib.

-

1,3,4-Oxadiazoles: this compound can be acylated and subsequently cyclized to form 1,3,4-oxadiazole rings. This is often achieved by reacting this compound with an acyl chloride to form an N-acyl derivative, which is then dehydrated using a reagent like phosphorus oxychloride to yield the oxadiazole.

-

1,2,4-Triazoles: The reaction of this compound with isothiocyanates or other reagents can lead to the formation of 1,2,4-triazole derivatives, another important class of heterocyclic compounds with broad biological activities.

-

Other Heterocycles: this compound is also utilized in the synthesis of other heterocyclic systems, including pyridazinones, triazinones, and tetrazoles, showcasing its broad utility in synthetic organic chemistry.

This compound as a Protecting Group

The carbamate moiety in this compound can serve as a protecting group for the hydrazine functionality. The resulting N-protected hydrazine is stable under various reaction conditions and can be deprotected when needed, allowing for selective transformations at other parts of a molecule.

Role in Drug Development

The heterocyclic scaffolds readily accessible from this compound are of significant interest in medicinal chemistry. For instance, pyrazole derivatives synthesized using this compound have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and various kinases. The 1,3,4-oxadiazole and 1,2,4-triazole cores are also present in numerous antimicrobial, antiviral, and anticancer agents.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving this compound in the synthesis of various heterocyclic compounds.

| Heterocycle | Reactants | Reaction Conditions | Yield (%) | Reference |

| Pyrazolone | Ethyl acetoacetate | Ethanol, reflux | 85-95 | |

| 1,3,4-Oxadiazole | Aromatic acid, POCl3 | Reflux | 70-90 | |

| 1,2,4-Triazole | Phenyl isothiocyanate | Ethanol, reflux | 80-92 | |

| Pyridazinone | Levulinic acid | Acetic acid, reflux | 65-75 |

Key Experimental Protocols

General Procedure for the Synthesis of 5-substituted-phenyl-1,3,4-oxadiazole-2-thiol from this compound

-

Preparation of Potassium Dithiocarbazate: A solution of carbon disulfide (0.1 mol) in ethanol is added dropwise to a stirred solution of potassium hydroxide (0.1 mol) and this compound (0.1 mol) in ethanol at a temperature maintained below 30°C. The mixture is stirred for 12-16 hours. The resulting precipitate is filtered, washed with ether, and dried.

-

Synthesis of 5-substituted-phenyl-1,3,4-oxadiazole-2-thiol: The potassium dithiocarbazate (0.05 mol) is refluxed with an appropriate amount of an aromatic acid (0.05 mol) in the presence of a dehydrating agent like phosphorus oxychloride (5 mL) for 4-6 hours. The reaction mixture is then cooled and poured onto crushed ice. The solid product is filtered, washed with water, and recrystallized from a suitable solvent.

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Reaction Setup: A mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) (often generated in situ from this compound derivatives) in glacial acetic acid (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to reflux for 2-3 hours.

-

Work-up and Purification: The mixture is cooled to room temperature, and the resulting solid is collected by filtration. The crude product is washed with cold ethanol and then recrystallized from ethanol to afford the pure pyrazolone derivative.

Visualizing Workflows and Pathways

Caption: A generalized experimental workflow for organic synthesis involving this compound.

Caption: Simplified pathway for the synthesis of pyrazole derivatives from this compound.

Caption: Reactivity overview of this compound leading to various key intermediates and final products.

Methodological & Application

Ethyl Carbazate as a Derivatizing Agent for Carbonyls: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of carbonyl compounds (aldehydes and ketones) is critical across various scientific disciplines, including atmospheric chemistry, food science, and pharmaceutical development. Many carbonyls are reactive species implicated in oxidative stress and are often present at low concentrations in complex matrices. Derivatization is a common strategy to enhance the detectability and chromatographic performance of these compounds. Ethyl carbazate, a hydrazine derivative, presents a potential, yet underexplored, reagent for this purpose. This document provides a detailed, albeit theoretical, framework for the application of this compound as a derivatizing agent for carbonyls, based on established principles of hydrazine chemistry. Due to a lack of specific published applications for this compound in this analytical context, the following protocols are proposed based on the well-documented reactions of similar hydrazine-based reagents.

Principle of Derivatization

This compound reacts with the carbonyl group of aldehydes and ketones in a nucleophilic addition-elimination reaction to form stable hydrazone derivatives. This reaction is typically acid-catalyzed. The resulting this compound-hydrazones are generally more volatile and thermally stable than their parent carbonyls, making them suitable for analysis by Gas Chromatography (GC). The addition of the carbazate moiety also introduces a chromophore, which can facilitate detection by High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).

Potential Advantages of this compound as a Derivatizing Agent

-

Versatility: Can be potentially applied to a wide range of aldehydes and ketones.

-

Stability: The resulting hydrazones are expected to be stable for analysis.

-

Chromatographic Amenability: The derivatives are anticipated to have good chromatographic properties for both GC and HPLC analysis.

Experimental Protocols

Protocol 1: Derivatization of Carbonyls in Solution for HPLC-UV Analysis